![molecular formula C17H17ClN4O2 B3009792 2-{2-[3-(3-氯苯基)-1,2,4-恶二唑-5-基]-1H-吡咯-1-基}-N-(丙烷-2-基)乙酰胺 CAS No. 1260938-94-0](/img/structure/B3009792.png)

2-{2-[3-(3-氯苯基)-1,2,4-恶二唑-5-基]-1H-吡咯-1-基}-N-(丙烷-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

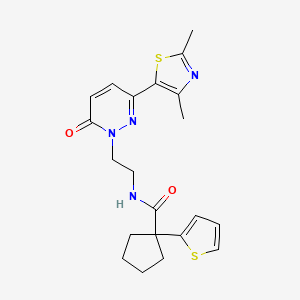

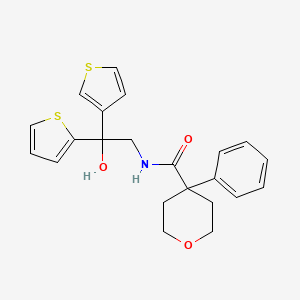

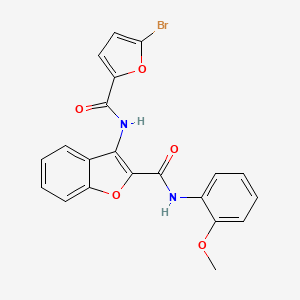

The compound "2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of multiple heterocyclic components such as oxadiazole and pyrrole rings, as well as chlorophenyl and acetamide groups. While the specific compound is not directly discussed in the provided papers, similar compounds with chloro, oxadiazole, and acetamide moieties have been synthesized and evaluated for their biological activities, particularly anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that yield novel derivatives with potential biological activities. For instance, a series of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds have been synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis of the compound , suggesting a multi-step process involving the formation of the oxadiazole ring followed by subsequent functionalization with the chlorophenyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of related chloroacetamide derivatives has been studied using X-ray crystallography. For example, a 2-chloroacetamide compound with a chlorophenyl ring oriented at a specific angle to the thiazole ring has been described, with intermolecular interactions forming zigzag chains in the crystal lattice . These structural insights are valuable for understanding the potential conformation and intermolecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of chloroacetamide derivatives is influenced by the presence of electron-withdrawing groups such as chloro substituents, which can affect the electrophilic character of the acetamide carbonyl group. The related compounds exhibit a range of intermolecular interactions, including hydrogen bonding and halogen-arene interactions, which can influence their reactivity and binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are determined by their molecular structure. The presence of heteroatoms and halogen substituents can influence properties such as solubility, melting point, and stability. The intermolecular interactions observed in the crystal structures of related compounds suggest that the compound may have similar properties, which could affect its solubility and stability, as well as its interaction with biological molecules .

科学研究应用

合成和生物学特性

- 合成具有 1,2,4-恶二唑环的化合物(类似于所讨论的化合物)一直是研究重点,因为它们具有多种生物学特性。开发了一种合成新型 2-[(1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]乙酰胺的方法,这些乙酰胺在结构上与指定化合物相关。这些化合物在生物学评估中显示出有趣的药理活性 (Karpina 等人,2019)。

药理活性

- 1,3,4-恶二唑衍生物(指定化合物所属的一类)因其多功能的药理特性而被报道用于多种医疗用途。特定的衍生物在体外和体内研究中均显示出显着的抗炎和抗血栓作用,表明具有药物开发潜力 (Basra 等人,2019)。

抗菌特性

- 已经合成并检查了各种 1,3,4-恶二唑衍生物的抗菌活性。这些化合物(包括与指定乙酰胺类似的结构)显示出显着的抗菌特性,表明它们在治疗细菌感染中具有潜在应用 (Ramalingam 等人,2019)。

在光伏应用中的潜力

- 一些与指定化合物在结构上相关的生物活性乙酰胺类似物已被研究其光伏效率。这些化合物显示出良好的光收集效率和作为染料敏化太阳能电池中光敏剂的潜力,表明在可再生能源技术中具有可能的应用 (Mary 等人,2020)。

细胞毒性评价

- 已经合成并评估了类似于指定乙酰胺的 1,3,4-恶二唑衍生物对各种癌细胞系的细胞毒性作用。这项研究表明这些化合物在癌症治疗剂开发中的潜力 (Hassanzadeh 等人,2019)。

作用机制

Target of Action

Similar compounds have been found to interact withCYP51 (sterol 14a-demethylase) and receptor tyrosine kinases . These targets play crucial roles in ergosterol biosynthesis and signal transduction, respectively .

Mode of Action

The compound’s mode of action involves direct binding to its targets, leading to significant changes in their function. For instance, when the compound binds to CYP51, it inhibits ergosterol biosynthesis, resulting in the depletion of ergosterol and the concomitant increase in 14a-methylated sterols .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway by inhibiting the function of CYP51 . Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts cell membrane integrity and function. The increase in 14a-methylated sterols further exacerbates this disruption .

Result of Action

The compound’s action results in the disruption of cell membrane integrity and function due to the depletion of ergosterol and the increase in 14a-methylated sterols . This can lead to cell death, providing a potential mechanism for the compound’s fungicidal activity.

安全和危害

未来方向

属性

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLHSQZXWKOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)

![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)

![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)